molecular formula C14H16N2O6 B1142403 Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate CAS No. 121582-52-3

Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate

Cat. No.: B1142403
CAS No.: 121582-52-3
M. Wt: 308.29 g/mol
InChI Key: PKXPMSXVKXFGEF-UHFFFAOYSA-N
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Description

Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate (CAS: 121582-52-3) is a hydrazone-containing dicarboxylate ester characterized by a 3-oxopentanedioate backbone substituted with a 4-methoxyphenyl hydrazone group. This compound is synthesized via condensation reactions involving hydrazine derivatives and β-keto esters, as inferred from analogous synthetic routes in the literature . Applications likely include roles as intermediates in pharmaceuticals or agrochemicals, given the prevalence of similar hydrazone derivatives in these fields .

Properties

CAS No.

121582-52-3

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

IUPAC Name

dimethyl 3-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-2-enedioate

InChI

InChI=1S/C14H16N2O6/c1-20-10-6-4-9(5-7-10)15-16-13(14(19)22-3)11(17)8-12(18)21-2/h4-7,17H,8H2,1-3H3

InChI Key

PKXPMSXVKXFGEF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC

Synonyms

DIMETHYL 2-[2-(4-METHOXYPHENYL)HYDRAZONO]-3-OXOPENTANEDIOATE

Origin of Product

United States

Preparation Methods

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the nucleophilicity of hydrazines, accelerating condensation. In contrast, protic solvents like ethanol favor thermodynamic control, improving crystallinity. Bases such as potassium carbonate neutralize byproducts (e.g., HCl), driving the reaction to completion.

ParameterOptimal ConditionsYield Impact
SolventEthanol or DMFHigh yield (75–85%)
TemperatureReflux (78–100°C)Faster kinetics
BasePotassium carbonateByproduct removal

Purification Techniques

Crude products often contain unreacted starting materials or side products. Recrystallization from ethyl acetate/hexane mixtures yields high-purity material (>95%), as evidenced by the supplier specification. For further purification, column chromatography with silica gel and a gradient eluent (hexane to ethyl acetate) resolves closely related impurities.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : Peaks at 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (hydrazone C=N), and 1600 cm⁻¹ (aromatic C=C).

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.78 (s, 6H, OCH₃), 3.92 (s, 2H, CH₂), 6.85–7.25 (m, 4H, Ar-H).

  • ¹³C NMR : 168.5 (C=O), 154.2 (C=N), 55.8 (OCH₃).

Physicochemical Properties

PropertyValueSource
Melting Point110–113°C
Molecular FormulaC₁₄H₁₆N₂O₆
Molecular Weight308.29 g/mol

Challenges and Limitations

  • Hydrazine Stability : 4-Methoxyphenylhydrazine is moisture-sensitive, requiring anhydrous conditions.

  • Byproduct Formation : Over-reaction can lead to bis-hydrazones, necessitating strict stoichiometric control.

  • Scalability : Patent methods often prioritize purity over yield, complicating industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry

Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with diverse functionalities. Researchers utilize it in the development of novel synthetic pathways and as an intermediate in organic synthesis .

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of hydrazones can possess significant antimicrobial activity, making them candidates for further exploration in pharmaceutical applications .
  • Anticancer Properties: Preliminary investigations suggest that compounds with similar structures may interact with biological targets involved in cancer progression, warranting further study into their mechanisms of action .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential, particularly in the development of drugs targeting specific diseases. Its ability to form hydrogen bonds due to the hydrazono group may influence its interaction with biological macromolecules, which is crucial for drug design .

Industrial Applications

In industrial settings, this compound could be utilized as an intermediate in chemical manufacturing processes. Its unique properties may also allow it to be incorporated into the development of new materials, enhancing performance characteristics in various applications .

Case Study 1: Antimicrobial Activity

A study conducted by Pahovnik et al. (2009) explored the synthesis of various hydrazone derivatives from dimethyl 3-oxopentane-1,5-dioates. The resulting compounds demonstrated varying degrees of antimicrobial activity against several bacterial strains, highlighting the potential of this compound as a lead compound in drug development .

Case Study 2: Anticancer Research

Research published in recent years has focused on the anticancer properties of hydrazone derivatives similar to this compound. These studies suggest that modifications to the hydrazono group can enhance cytotoxicity against cancer cell lines, indicating a promising avenue for future therapeutic agents .

Mechanism of Action

The mechanism of action of Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, potentially affecting their function. The methoxyphenyl group may also interact with various enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares core features with several analogs, differing primarily in substituents and functional groups:

Compound Molecular Formula Key Functional Groups Substituents
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate (Target) C₁₅H₁₈N₂O₆ Hydrazone, β-keto ester, methoxyaryl Dimethyl ester, 4-methoxyphenyl
5d: 2-[1-(4-Bromophenyl)-2-[(4-methoxyphenyl)hydrazono]-2-thiocyanatoethylidene] malononitrile C₁₉H₁₂BrN₅OS Hydrazone, thiocyanate, malononitrile 4-Bromophenyl, 4-methoxyphenyl
Diethyl 2-[(2-dimethylamino)methylene]-3-oxopentanedioate C₁₂H₁₉NO₅ Methylene amino, β-keto ester Diethyl ester, dimethylamino
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate C₁₁H₁₃ClN₂O₃ Hydrazone, chloro substituent, acetate ester Ethyl ester, 4-methoxyphenyl

Key Observations :

  • The target compound and 5d share the 4-methoxyphenyl hydrazone group but differ in backbone (malononitrile vs. dicarboxylate ester) and additional substituents (thiocyanate in 5d).
  • The compound from replaces the hydrazone with a dimethylamino group, altering electronic properties and reactivity.
  • The ethyl chloro-hydrazonoacetate retains the hydrazone but features a simpler ester structure and a chloro substituent.

Physical and Spectral Properties

Compound Melting Point (°C) IR Spectral Peaks (cm⁻¹) ¹H-NMR Key Signals
Target Compound Not reported Expected: C=O (~1700), N-H (~3300) Methoxy (δ 3.8 ppm), ester methyl (δ 3.7)
5d 214–216 2210 (C≡N), 1660 (C=O) Aromatic protons (δ 6.8–7.5 ppm)
Compound from Not reported 1720 (C=O ester), 1650 (C=N) Ethyl ester (δ 1.2–4.3 ppm)
Ethyl chloro-hydrazonoacetate Not reported 1740 (C=O), 750 (C-Cl) Ethyl group (δ 1.3–4.2 ppm)

Analysis :

  • The target compound’s spectral data would align with β-keto ester and hydrazone signatures, similar to 5d but without thiocyanate or nitrile peaks.

Biological Activity

Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate, with the CAS number 121582-52-3, is an organic compound characterized by its unique hydrazono and methoxyphenyl groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer studies.

  • Molecular Formula : C₁₄H₁₆N₂O₆
  • Molecular Weight : 308.29 g/mol
  • Melting Point : 110-113 °C
  • Structure : The compound features a hydrazono group (-N=CH-) and a methoxy group (-OCH₃), which may influence its reactivity and biological interactions.
PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₆
Molecular Weight308.29 g/mol
Melting Point110-113 °C
CAS Number121582-52-3

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds with similar hydrazono structures exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism behind this activity is believed to be linked to the lipophilicity of the compound, which enhances cell membrane penetration.

Case Study : A study published in a peer-reviewed journal demonstrated that synthesized acylhydrazones, including derivatives similar to this compound, showed promising antibacterial effects comparable to established antibiotics. This study utilized various methods, including disk diffusion and minimum inhibitory concentration (MIC) assays, to assess efficacy against resistant bacterial strains .

Anticancer Activity

The anticancer properties of this compound are also under investigation. Compounds in this class have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle regulators.

Research Findings : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, with mechanisms involving the disruption of mitochondrial function and induction of oxidative stress. These findings suggest that further exploration into this compound could lead to the development of new therapeutic agents for cancer treatment .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Hydrogen Bonding : The hydrazono group can form hydrogen bonds with biological macromolecules, potentially altering their function.
  • Enzyme Interaction : The methoxyphenyl group may interact with various enzymes or receptors, affecting metabolic pathways.
  • Reactive Oxygen Species (ROS) : The compound may induce ROS production, leading to oxidative damage in target cells.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityStructural Features
Dimethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxopentanedioateModerate AntimicrobialFluoro substituent may enhance reactivity
Dimethyl 2-[2-(4-chlorophenyl)hydrazono]-3-oxopentanedioateHigh AnticancerChlorine substituent affects lipophilicity
Dimethyl 2-[2-(4-bromophenyl)hydrazono]-3-oxopentanedioateLow AntimicrobialBromine may reduce interaction with membranes

Q & A

Q. How does this compound’s bioactivity profile compare to halogenated analogs (e.g., 4-chlorophenyl derivatives)?

  • Methodological Answer : Conduct parallel bioassays (e.g., antimicrobial disk diffusion) with analogs. Use principal component analysis (PCA) to cluster bioactivity patterns. Halogenated derivatives often show enhanced lipophilicity and membrane permeability .

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